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methylphenol

Cat. No.: B8176744

Get Quote

Abstract & Reactivity Profile
2-(2-Methoxyethoxy)-5-methylphenol is a specialized phenolic intermediate often used in the

synthesis of solubility-enhanced pharmacophores (e.g., GPCR modulators, kinase inhibitors).

Structurally, it features a phenol core with a methyl group at the C5 position and a 2-

methoxyethoxy (PEG-1) chain at the C2 position.

Reactivity Analysis:

Nucleophilicity: The phenolic hydroxyl group is electronically activated by the ortho-alkoxy

group (+M effect) and the meta-methyl group (+I effect). This makes the phenoxide highly

nucleophilic compared to unsubstituted phenol.

Chelation Effect: The ortho-2-methoxyethoxy chain acts as a "lariat ether," capable of

chelating alkali metal cations (K⁺, Na⁺). This can significantly accelerate reaction rates by

breaking up ion pairs, mimicking the effect of 18-crown-6 (Auto-Catalysis).
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Solubility: The glycol ether chain imparts amphiphilic character, ensuring good solubility in

both polar aprotic solvents (DMF, DMSO) and moderately polar solvents (Acetone, THF),

facilitating homogeneous kinetics.

Experimental Protocols
Method A: Standard Williamson Ether Synthesis
(K₂CO₃/DMF)
Best for primary alkyl halides and robust scale-up.

Reagents:

Substrate: 2-(2-Methoxyethoxy)-5-methylphenol (1.0 equiv)

Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)

Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (1.5 – 2.0 equiv)

Solvent: N,N-Dimethylformamide (DMF), anhydrous (5 mL/mmol)

Step-by-Step Protocol:

Setup: Charge a flame-dried round-bottom flask with 2-(2-Methoxyethoxy)-5-methylphenol
and anhydrous DMF. Stir until fully dissolved.

Deprotonation: Add K₂CO₃ in a single portion. The suspension may turn slight yellow due to

phenoxide formation. Stir at 25°C for 15 minutes to ensure deprotonation and initial chelation

of potassium by the ether side-chain.

Alkylation: Add the Alkyl Halide dropwise via syringe.

Note: If using a chloride, add Potassium Iodide (KI) (0.1 equiv) to catalyze via the

Finkelstein reaction.

Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar). Monitor by

TLC/HPLC.
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Typical Time: 2–4 hours.

Workup (Critical for Amphiphiles):

Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) (10 volumes).

Wash organic phase with Water (3x) to remove DMF. Caution: The product's PEG chain

may increase water solubility. Use brine for the final wash to salt-out the product.

Wash with 1M NaOH (1x) to scavenge any unreacted starting phenol (removes the "spot-

to-spot" impurity).

Dry over Na₂SO₄, filter, and concentrate.

Method B: Cesium-Promoted Alkylation
(Cs₂CO₃/Acetonitrile)
Best for hindered electrophiles or secondary halides.

Reagents:

Substrate: 1.0 equiv

Electrophile: 1.5 equiv

Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

Solvent: Acetonitrile (ACN), HPLC grade

Protocol:

Dissolve substrate in ACN. Add Cs₂CO₃.

Stir at RT for 30 mins. The "Cesium Effect" combined with the substrate's internal chelation

creates a "naked" phenoxide anion.

Add electrophile and reflux (80°C) for 2-6 hours.

Filter the hot mixture through a Celite pad (to remove inorganic salts).
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Concentrate the filtrate to yield the crude product. This method avoids aqueous extraction

issues common with PEGylated molecules.

Data & Optimization Matrix
Table 1: Solvent and Base Screening for Alkylation (Representative data for reaction with

Benzyl Bromide, 1.1 equiv)

Entry Base Solvent Temp (°C) Time (h)
Conversi
on (%)

Notes

1 K₂CO₃ Acetone 56 (Reflux) 12 85%

Slow; poor

solubility of

K₂CO₃.

2 K₂CO₃ DMF 60 3 >98%

Standard

Protocol.

Fast &

clean.

3 NaH THF 0 to 25 1 95%

Fast, but

requires

dry/ice

conditions.

4 Cs₂CO₃ ACN 80 2 >99%

Best for

difficult

substrates.

5 K₂CO₃ Toluene 110 18 40%

Poor

solubility;

requires

phase

transfer

cat.

Mechanistic Visualization
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The following diagram illustrates the Auto-Catalytic Chelation Mechanism. The 2-

methoxyethoxy arm stabilizes the potassium cation, separating it from the phenoxide anion.

This creates a more reactive "solvent-separated ion pair," significantly enhancing nucleophilicity

compared to standard phenols.

Mechanism: Intramolecular Cation Chelation2-(2-Methoxyethoxy)-
5-methylphenol

Chelated Phenoxide
(Activated Complex)
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Dialkoxy Product
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Click to download full resolution via product page

Caption: Figure 1. The 2-methoxyethoxy side chain acts as a pseudo-crown ether, chelating the

potassium ion and activating the phenoxide.

Troubleshooting & Quality Control
Issue: Emulsions during Workup

Cause: The amphiphilic nature of the product (hydrophobic ring + hydrophilic PEG tail) acts

as a surfactant.

Solution: Avoid vigorous shaking. Use gentle inversion. If emulsion forms, add solid NaCl to

saturate the aqueous layer or filter through a glass frit to break the interface.

Issue: Low Yield with Secondary Halides

Cause: E2 elimination competes with SN2 substitution.

Solution: Switch to Method B (Cs₂CO₃/ACN) or use the Mitsunobu Protocol

(Triphenylphosphine/DIAD) with the corresponding alcohol instead of the halide.

Analytical Check (HPLC):
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Stationary Phase: C18 Reverse Phase.

Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

Retention Time: The product will elute significantly later than the starting phenol due to the

capping of the polar -OH group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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